6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-15-3-2-14-10-17(25-16(14)11-15)20(26)24-12-18-19(23-9-8-22-18)13-4-6-21-7-5-13/h2-11,25H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLSKLXOGEJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities. The specific interaction of this compound with its targets would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The specific pathways affected would depend on the nature of the target and the specific biological context.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound could have a variety of effects at the molecular and cellular level.
Biological Activity
6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2097930-81-7
- Molecular Formula : C20H17N5O2
- Molecular Weight : 359.4 g/mol
Biological Activity Overview
The compound has shown promising biological activity, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
- Inhibition of BRAF Pathway : The compound has been evaluated for its ability to inhibit the BRAF signaling pathway, which is often mutated in various cancers. Studies indicate that it may exhibit inhibitory effects comparable to established BRAF inhibitors.
- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer) cells.
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of various derivatives, including this compound, against multiple cancer cell lines using the MTT assay. The results indicated:
- IC50 Values :
- A549 Cell Line:
- HCT-116 Cell Line:
These values suggest that the compound exhibits potent antiproliferative activity, making it a candidate for further development as an anticancer agent .
Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis revealed that modifications on the pyridinyl ring significantly influenced biological activity. Compounds with specific substituents demonstrated enhanced potency against targeted cancer pathways .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
A comparative analysis of key analogs is provided below:
Key Observations:
- Core Flexibility : The indole-2-carboxamide scaffold (target compound, ORG27569) is versatile, accommodating substitutions like methoxy, chloro, or ethyl groups to modulate target selectivity .
- Heterocyclic Hybrids : The pyrazine-pyridine moiety in the target compound enhances binding to kinases (e.g., PIM-1K) compared to simpler analogs like 6-(4-methylpiperazin-1-yl)-1H-indole, which lacks a carboxamide linker .
- Bioisosteric Replacements : Trifluoromethyl groups (e.g., in Compound 41 and INN-listed pyrazine-2-carboxamide) improve metabolic stability and lipophilicity, whereas methoxy groups (target compound) prioritize solubility .
Pharmacological and Binding Properties
Kinase Inhibition
- Target Compound : Docking studies using PIM-1K (PDB ID: 2XJ1) suggest strong interactions via the pyrazine-pyridine moiety, with Glide scores comparable to 3-(pyrazin-2-yl)-1H-indazoles .
- Compound 41 : Exhibits kinase modulation but with reduced selectivity due to its trifluoromethylpyridine group, which may increase off-target binding .
- ORG27569: Targets cannabinoid receptors rather than kinases, highlighting how minor structural changes (e.g., chloro vs. methoxy) redirect activity .
Antineoplastic Activity
- The INN-listed pyrazine-2-carboxamide analog demonstrates clinical antineoplastic activity, likely due to its trifluoromethylpyridine and aminopiperidine groups, which enhance DNA intercalation or topoisomerase inhibition .
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
The synthesis of 6-methoxyindole-2-carboxylic acid begins with the functionalization of commercially available ethyl 5-chloroindole-2-carboxylate. A Friedel-Crafts acylation at the C3 position introduces an acyl group, followed by reduction and hydrolysis to yield the carboxylic acid. For the 6-methoxy derivative, the chloro substituent at position 5 is replaced via methoxylation. Key steps include:
- Methoxylation : Treatment of 5-chloroindole-2-carboxylate with sodium methoxide under reflux conditions replaces the chloro group with methoxy.
- Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ester to the carboxylic acid.
Optimization Notes :
Hemetsberger-Knittel Indole Synthesis
An alternative route employs the Hemetsberger-Knittel reaction, which constructs the indole ring from azidocinnamates. This method allows precise control over substituent positions:
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde to form azidocinnamate.
- Thermolytic Cyclization : Heating the azidocinnamate in toluene induces cyclization to yield ethyl 6-methoxyindole-2-carboxylate.
- Hydrolysis : As above, the ester is hydrolyzed to the carboxylic acid.
Advantages :
Synthesis of [3-(Pyridin-4-yl)Pyrazin-2-yl]Methylamine
Pyrazine Core Functionalization
The pyrazine moiety is synthesized via nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
- Suzuki-Miyaura Coupling : 3-Bromopyrazine-2-carbonitrile reacts with pyridin-4-ylboronic acid under palladium catalysis to introduce the pyridin-4-yl group at position 3.
- Cyanide Reduction : The nitrile at position 2 is reduced to an amine using hydrogen gas and Raney nickel, yielding 3-(pyridin-4-yl)pyrazin-2-amine.
- Methylation : The amine is methylated via reductive amination with formaldehyde and sodium cyanoborohydride to produce [3-(pyridin-4-yl)pyrazin-2-yl]methylamine.
Critical Parameters :
Alternative Route: Mitsunobu Reaction
For sterically hindered substrates, a Mitsunobu reaction installs the methylamine group:
- Hydroxymethyl Introduction : 3-(Pyridin-4-yl)pyrazin-2-ol reacts with Boc-protected methanol under Mitsunobu conditions (DIAD, PPh3) to form the protected alcohol.
- Deprotection and Amination : Removal of the Boc group (TFA/CH2Cl2) yields the primary alcohol, which is converted to the amine via a Gabriel synthesis.
Amide Coupling: Final Step
The two intermediates are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIPEA):
Procedure :
- Activation : 6-Methoxyindole-2-carboxylic acid (1.0 equiv) and BOP (1.5 equiv) are dissolved in anhydrous DMF.
- Amine Addition : [3-(Pyridin-4-yl)pyrazin-2-yl]methylamine (1.2 equiv) and DIPEA (3.0 equiv) are added dropwise at 0°C.
- Reaction : Stirred at room temperature for 12–24 hours.
- Workup : The mixture is poured into ice water, extracted with ethyl acetate, and purified via flash chromatography (silica gel, 5% MeOH in CH2Cl2).
Yield and Purity :
Analytical Data and Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, indole NH), 8.92 (d, J = 5.1 Hz, 2H, pyridine H), 8.65 (d, J = 2.4 Hz, 1H, pyrazine H), 8.50 (s, 1H, pyrazole H), 7.85 (d, J = 8.6 Hz, 1H, indole H), 6.95 (dd, J = 8.6, 2.1 Hz, 1H, indole H), 6.89 (d, J = 2.1 Hz, 1H, indole H), 4.75 (s, 2H, CH2), 3.86 (s, 3H, OCH3).
- HRMS (ESI+) : m/z calculated for C21H18N5O2 [M+H]+: 396.1463, found: 396.1468.
Optimization Table
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 120°C, 6 h | 85 | 90 |
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane, 90°C, 12 h | 78 | 92 |
| BOP Coupling | BOP, DIPEA, DMF, rt, 18 h | 73 | 95 |
Challenges and Solutions
Regioselectivity in Pyrazine Functionalization
Amine Stability During Coupling
- Issue : Oxidation of primary amines in DMF.
- Solution : Conduct reactions under argon and use fresh DIPEA.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and pyrazine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent under nitrogen .
- Heterocyclic assembly : Pyridinylpyrazine precursors are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with careful temperature control (60–80°C) .
- Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 eq of pyrazine derivatives) and monitor via TLC or LCMS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) are essential for verifying indole, pyrazine, and pyridine proton environments (e.g., δ ~11.5 ppm for indole NH) .
- High-Performance Liquid Chromatography (HPLC) : Ensure purity >95% using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS or LCMS) : Confirm molecular ion peaks (e.g., m/z ~400–450 range) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection is advised if dust is generated .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., target affinity vs. cellular activity) be resolved?
- Comparative assays : Validate binding affinity (e.g., SPR or ITC) against cellular efficacy (e.g., IC₅₀ in kinase inhibition assays) .
- Solubility/Permeability testing : Use PAMPA or Caco-2 models to assess bioavailability discrepancies .
- Metabolite profiling : LC-HRMS to identify active/inactive metabolites affecting in vivo outcomes .
Q. What strategies are effective for improving the compound’s selectivity against off-target kinases?
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- SAR studies : Modify substituents on the indole (e.g., 6-methoxy) or pyrazine (e.g., pyridin-4-yl) to reduce off-target binding .
- Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity .
Q. How can computational methods guide the optimization of physicochemical properties (e.g., logP, PSA)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
